N-Cyclohexyl-N-methylcyclohexanamine

Description

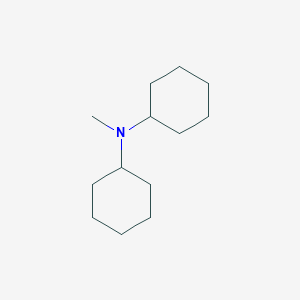

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-methylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCCALZHGUWNJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044727 | |

| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear slightly yellow liquid or white solid; [MSDSonline] | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4802 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7560-83-0 | |

| Record name | Methyldicyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7560-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dicyclohexylmethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexyl-N-methylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexyl-N-methylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DICYCLOHEXYLMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI95G6J8FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-METHYL DICYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4370 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

N-Cyclohexyl-N-methylcyclohexanamine chemical properties

An In-Depth Technical Guide to the Chemical Properties of N-Cyclohexyl-N-methylcyclohexanamine

This compound, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, is a tertiary aliphatic amine with the chemical formula C₁₃H₂₅N.[1][2] Its structure, featuring two cyclohexyl rings and a methyl group attached to a central nitrogen atom, imparts a unique combination of steric hindrance and chemical reactivity.[3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, analytical characterization, and safety protocols, tailored for researchers and professionals in chemical synthesis and drug development. This molecule serves as a versatile intermediate and catalyst in various organic transformations.[1][4]

Chemical Identity and Physical Properties

Accurate identification and understanding of physical constants are foundational for the successful application of any chemical reagent. This compound is typically a colorless to pale yellow liquid with a characteristic amine odor.[3] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 7560-83-0 | [2][3][5] |

| Molecular Formula | C₁₃H₂₅N | [2][5] |

| Molecular Weight | 195.34 g/mol | [5][6] |

| IUPAC Name | This compound | [6] |

| Synonyms | N,N-Dicyclohexylmethylamine, N-Methyldicyclohexylamine | [6] |

| Density | 0.912 g/mL at 25 °C | [4][7] |

| Boiling Point | 262.7 - 265 °C at 760 mmHg | [5][7] |

| Refractive Index (n20/D) | 1.49 | [7][8] |

| Flash Point | ~110 °C | [5][9] |

| Vapor Pressure | 0.01 - 0.02 mmHg at 25°C | [5][6] |

| Water Solubility | Limited; 740 mg/L at 25 °C | [1][3] |

| LogP (Octanol/Water) | 4.18 | [5] |

Synthesis Methodologies

The synthesis of this compound is typically achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of methodology is often dictated by scale, required purity, and available reagents.

Reductive Amination / Methylation

A prevalent industrial method involves the reaction of dicyclohexylamine with formaldehyde under high-pressure and temperature conditions, a variant of the Eschweiler-Clarke reaction.[1] This approach is favored for its high yield and purity.[1] Another common laboratory-scale approach is the methylation of dicyclohexylamine using reagents like dimethyl sulfate.[1]

The general workflow for synthesis via methylation is outlined below.

References

- 1. Buy this compound | 7560-83-0 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. CAS 7560-83-0: Methyldicyclohexylamine | CymitQuimica [cymitquimica.com]

- 4. cyclohexylamine.net [cyclohexylamine.net]

- 5. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 6. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Wholesale N-Methyldicyclohexylamine Cas#7560-83-0 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 9. volochem.com [volochem.com]

N-Cyclohexyl-N-methylcyclohexanamine CAS number 7560-83-0

An In-depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine (CAS 7560-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-Methyldicyclohexylamine (CAS 7560-83-0), is a tertiary aliphatic amine with a unique molecular architecture comprising two cyclohexyl rings and a methyl group attached to a central nitrogen atom. This structure imparts a combination of steric bulk, hydrophobicity, and basicity, making it a valuable intermediate and catalyst in diverse chemical applications. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, detailed spectroscopic characterization, chemical reactivity, and applications, with a particular focus on its utility in industrial and pharmaceutical contexts. Furthermore, it consolidates critical safety and toxicological data to ensure its responsible handling and application in research and development settings.

Physicochemical and Structural Properties

This compound (C₁₃H₂₅N) is a sterically hindered tertiary amine. The two bulky cyclohexyl groups shield the nitrogen atom, influencing its reactivity and nucleophilicity. These nonpolar rings also contribute significantly to its hydrophobic character and low solubility in water, while it remains soluble in many organic solvents.[1][2] The nitrogen's lone pair of electrons confers its character as a Brønsted base, allowing it to participate in proton transfer reactions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7560-83-0 | [1][3] |

| Molecular Formula | C₁₃H₂₅N | [1][3] |

| Molecular Weight | 195.34 g/mol | [1][3] |

| Boiling Point | ~262.7 °C at 760 mmHg | [1][3] |

| Density | ~0.9 g/cm³ | [1][3] |

| Flash Point | ~110.6 °C | [2][3] |

| Water Solubility | 740 mg/L at 25 °C (Low) | [1] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | [3] |

| LogP | 4.18 | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

Synthesis and Manufacturing

The synthesis of this compound is primarily achieved through the methylation of its secondary amine precursor, dicyclohexylamine. The choice of method often depends on the desired scale, purity, and available resources.

Key Synthetic Routes

-

High-Pressure Methylation with Formaldehyde: This common industrial method involves the reaction of dicyclohexylamine with formaldehyde under high pressure and temperature (e.g., 160 °C and 2.4 MPa).[1] This process, a variant of the Eschweiler-Clarke reaction, utilizes formaldehyde as the methyl source and typically results in high purity and yield. The reaction proceeds via the formation of an iminium ion intermediate, which is subsequently reduced.

-

Classical Methylation: Dicyclohexylamine can also be methylated using traditional agents like dimethyl sulfate or through the Leuckart-Wallach reaction.[1] These methods, while effective at a lab scale, may involve more hazardous reagents or produce more byproducts compared to the high-pressure formaldehyde route.

Caption: High-pressure synthesis of this compound.

Experimental Protocol: High-Pressure Synthesis (Conceptual)

-

Objective: To synthesize this compound with high yield and purity.

-

Rationale: This method is chosen for its efficiency and scalability, which are critical for industrial production. The high pressure and temperature conditions facilitate the reaction kinetics.

-

Charging the Reactor: A high-pressure autoclave is charged with dicyclohexylamine and an aqueous solution of formaldehyde.

-

Pressurization and Heating: The reactor is sealed and pressurized (e.g., with an inert gas or hydrogen, depending on the specific catalytic system) and heated to the target temperature of approximately 160°C.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours while monitoring pressure and temperature to ensure stability and completion.

-

Cooling and Depressurization: Upon completion, the reactor is cooled to room temperature, and the pressure is carefully released.

-

Work-up and Purification: The crude product mixture is transferred from the reactor. The organic layer is separated from the aqueous layer. The product is then purified, typically via vacuum distillation, to remove any unreacted starting materials and byproducts, yielding the final high-purity product.

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are paramount. The combination of NMR, MS, and IR spectroscopy provides a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the 20 methylene protons of the two cyclohexyl rings. A distinct singlet for the N-methyl group (N-CH₃) would appear further downfield, typically in the 2.2-2.6 δ range, due to the deshielding effect of the adjacent nitrogen atom.[4] The two methine protons (N-CH) on the cyclohexyl rings will appear as a multiplet, also deshielded by the nitrogen.

-

¹³C NMR: In the carbon spectrum, the N-methyl carbon is expected around 33 ppm.[5] The carbons of the cyclohexyl rings will appear in the 25-60 ppm range. The methine carbon directly attached to the nitrogen (N-CH) will be the most deshielded of the ring carbons, absorbing at a chemical shift significantly downfield from the other ring carbons (e.g., ~58 ppm).[4][5]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of 195.34 g/mol is expected.

-

Key Fragments: Common fragmentation pathways for such amines include alpha-cleavage. Expect to see significant fragments corresponding to the loss of a methyl group ([M-15]⁺) or the loss of a cyclohexyl radical ([M-83]⁺).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

C-H Stretching: Strong absorptions in the 2850-2950 cm⁻¹ range are characteristic of the C-H bonds in the cyclohexyl and methyl groups.

-

Absence of N-H Stretching: As a tertiary amine, the molecule lacks N-H bonds, and therefore, the characteristic N-H stretching bands seen for primary and secondary amines (3300-3500 cm⁻¹) will be absent.[4] This absence is a key confirmation of its tertiary amine structure.

-

C-N Stretching: A moderate absorption in the 1000-1250 cm⁻¹ region is expected for the C-N bond stretching.

Chemical Reactivity and Applications

The unique combination of steric hindrance and basicity defines the reactivity and utility of this compound.

Reactivity Profile

-

Basicity: It acts as a Brønsted base, readily accepting protons. This property is central to its role as a catalyst in reactions that require a non-nucleophilic base.

-

Oxidation: The nitrogen atom can be oxidized by agents like hydrogen peroxide or peracids to form the corresponding N-oxide.[1]

-

Nucleophilic Reactions: While it is a tertiary amine, the steric bulk of the cyclohexyl groups significantly hinders its ability to act as a nucleophile in substitution reactions.[1]

Key Applications

This compound is not just a laboratory curiosity; it is a functional molecule with established and emerging applications.

-

Polyurethane Catalyst: It is widely used as a low-odor tertiary amine co-catalyst, particularly for improving the skin setting and curing of both soft and rigid polyurethane foams.[2] It often works in conjunction with other foaming and gel catalysts to fine-tune the reaction profile.

-

Organic Synthesis: It serves as a catalyst or reagent in various organic transformations. It has been noted for its use in copper-catalyzed O-phenylation of alcohols and in Heck-type reactions.[1][3]

-

Pharmaceutical Intermediate: The compound is a valuable building block in drug development. It has been identified as a precursor for synthesizing potential Mps1 kinase inhibitors and antituberculosis agents, highlighting its relevance in medicinal chemistry.[1]

-

Industrial Reagent: It is also utilized in the preparation of other specialized nitrogen-containing compounds.[1]

Caption: Relationship between properties and applications of the compound.

Safety, Toxicology, and Handling

Understanding the hazardous properties of this compound is crucial for its safe handling in a laboratory or industrial setting.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound is classified as hazardous.

-

Acute Toxicity: Harmful if swallowed. The oral LD50 in rats is reported as 446 mg/kg.[3][6] Toxic effects observed include somnolence and convulsions.[3][6]

-

Corrosivity: Causes severe skin burns and eye damage.[6] Contact requires immediate and thorough rinsing and medical attention.[6]

-

Reactivity: The compound is combustible and can form explosive mixtures with air upon intense heating. It is incompatible with strong oxidizing agents.[7]

Table 2: GHS Hazard Statements

| Code | Statement |

| H302 | Harmful if swallowed. |

| H314 | Causes severe skin burns and eye damage. |

Source:

Recommended Handling and Personal Protective Equipment (PPE)

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

-

Personal Protective Equipment:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Clothing: Wear a lab coat or chemical-resistant apron.

-

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

-

Conclusion

This compound is a functionally significant tertiary amine whose utility is derived directly from its unique structure. Its role as a specialty catalyst in the polymer industry, a versatile base in organic synthesis, and a promising scaffold in medicinal chemistry underscores its importance. While its synthesis is well-established, future research may focus on developing greener synthetic routes or expanding its application in asymmetric catalysis where its chiral potential could be exploited. For all applications, a thorough understanding of its physicochemical properties, reactivity, and safety profile, as outlined in this guide, is essential for innovation and safe practice.

References

- 1. Buy this compound | 7560-83-0 [smolecule.com]

- 2. This compound - CD BioSustainable-Green Chemistry [sustainable-bio.com]

- 3. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Application of N-Methylcyclohexylamine_Chemicalbook [chemicalbook.com]

- 6. N,N-Dicyclohexylmethylamine - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine

Abstract

This technical guide provides a comprehensive overview of N-Cyclohexyl-N-methylcyclohexanamine (CAS No. 7560-83-0), a tertiary amine of significant interest in various chemical and pharmaceutical applications. This document consolidates critical data regarding its molecular properties, synthesis methodologies, spectroscopic characterization, and key applications, with a focus on providing actionable insights for laboratory and development settings. The guide includes detailed experimental protocols and highlights the compound's role as both a catalyst and a synthetic intermediate.

Core Molecular and Physical Properties

This compound, also known by synonyms such as N,N-Dicyclohexylmethylamine and N-Methyldicyclohexylamine, is a tertiary amine featuring a central nitrogen atom bonded to two cyclohexyl rings and one methyl group.[1][2] This structure imparts specific physical and chemical properties that are foundational to its utility.

Molecular Formula: C₁₃H₂₅N[1][2][3][4]

Molecular Weight: 195.34 g/mol [1][2][3]

The compound typically presents as a colorless to pale yellow liquid with a characteristic amine-like odor.[1] Its high boiling point and miscibility with common organic solvents make it a versatile reagent in a variety of reaction conditions.[1] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 7560-83-0 | [1][2][3] |

| Molecular Formula | C₁₃H₂₅N | [1][2][3][4] |

| Molecular Weight | 195.34 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~0.91 g/cm³ | [1] |

| Boiling Point | ~262.7 °C at 760 mmHg | [1][2] |

| Flash Point | 110.6 °C | [1] |

| Solubility | Low solubility in water; miscible with ethanol, ether | [1] |

| Refractive Index | n20/D 1.49 | [1] |

Molecular Structure

The spatial arrangement of the two bulky cyclohexyl groups and the methyl group around the central nitrogen atom is key to its function, influencing its steric hindrance and basicity.

References

An In-depth Technical Guide to the Structure and Isomerism of N-Cyclohexyl-N-methylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Cyclohexyl-N-methylcyclohexanamine, also known as N,N-dicyclohexylmethylamine, is a tertiary amine with a unique molecular architecture that presents intriguing stereochemical considerations. Its utility as a building block in the synthesis of pharmaceuticals and other specialty chemicals necessitates a thorough understanding of its structural nuances and isomeric forms.[1][2] This guide provides a comprehensive exploration of the structure, synthesis, and isomerism of this compound, offering field-proven insights and detailed methodologies for its preparation and characterization.

Section 1: Unraveling the Core Structure

This compound possesses the chemical formula C₁₃H₂₅N and a molecular weight of 195.34 g/mol .[3] The molecule features a central nitrogen atom bonded to a methyl group and two cyclohexyl rings. This deceptively simple structure gives rise to a fascinating world of stereoisomerism, which is pivotal to its chemical behavior and potential applications.

The core of its stereochemistry lies in the relative orientation of the two cyclohexyl groups attached to the nitrogen atom. This arrangement can lead to two distinct diastereomers: cis and trans. It is crucial to note that this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. This is due to the presence of a plane of symmetry in the molecule, regardless of the cis or trans configuration.

Section 2: A Deep Dive into Isomerism: Cis, Trans, and Conformational Dynamics

The isomerism of this compound is dominated by diastereomerism and conformational isomerism.

Diastereomers: The Cis and Trans Configurations

The two cyclohexyl rings can be positioned on the same side (cis) or on opposite sides (trans) of the plane defined by the C-N-C bonds. These are distinct molecules with different physical and chemical properties.

Conformational Isomerism: The Dance of the Cyclohexane Rings

Each cyclohexane ring in both the cis and trans isomers exists predominantly in a chair conformation to minimize steric strain. This leads to a variety of possible conformers for each diastereomer, with the relative stability of each being a critical factor. The substituents on the cyclohexane rings (in this case, the rest of the molecule) can occupy either axial or equatorial positions.

Key Principle: Substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain.

For the trans-isomer, the most stable conformation will have both cyclohexyl groups attached to the nitrogen in an equatorial-like position relative to the other ring. This minimizes steric hindrance. The two primary chair conformations of the trans-isomer are in equilibrium, but the di-equatorial conformer is significantly more stable.

In the cis-isomer, one cyclohexyl group must be in an axial-like position while the other is in an equatorial-like position. Ring flipping will interconvert these positions. The two chair conformers of the cis-isomer are energetically equivalent.

Due to the significant steric strain associated with an axial cyclohexyl group, the trans-isomer is predicted to be the thermodynamically more stable diastereomer .

Section 3: Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. The most common and reliable method is the Eschweiler-Clarke methylation of dicyclohexylamine.[4][5]

Primary Synthetic Route: Eschweiler-Clarke Methylation

This reaction provides a straightforward method for the N-methylation of secondary amines to tertiary amines using formic acid and formaldehyde.[4][5] The reaction proceeds via the formation of an iminium ion, which is subsequently reduced by formic acid. A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyclohexylamine (1.0 eq).

-

Reagent Addition: Add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).

-

Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 18 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and 1M HCl to the mixture.

-

Extract the aqueous phase with dichloromethane (DCM) to remove any unreacted starting material.

-

Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).

-

Extract the basified aqueous phase with DCM (3x).

-

-

Purification:

-

Combine the organic layers from the basic extraction.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

-

Alternative Synthetic Routes

Other methods for the synthesis of this compound include:

-

Reductive Amination: The reaction of cyclohexanone with N-methylcyclohexylamine in the presence of a reducing agent.[6]

-

Direct Methylation: The use of a methylating agent such as dimethyl sulfate to methylate dicyclohexylamine.[7]

Section 4: Separation and Characterization of Isomers

The separation and characterization of the cis and trans diastereomers of this compound are critical for understanding their individual properties and for applications requiring isomeric purity.

Separation of Diastereomers

Due to their different physical properties, the cis and trans diastereomers can be separated using chromatographic techniques.

GC is a powerful technique for separating volatile compounds. The use of a suitable capillary column should allow for the separation of the cis and trans isomers based on their different boiling points and interactions with the stationary phase. A non-polar or medium-polarity column, such as a DB-5MS, would be a logical starting point for method development.[6]

Proposed GC-MS Protocol:

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar.

-

Carrier Gas: Helium.

-

Injector Temperature: 280 °C.

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 290 °C) to ensure separation of the isomers.

-

MS Detector: Operated in electron ionization (EI) mode.

HPLC offers another robust method for the separation of diastereomers. Normal-phase HPLC on a silica gel column is often effective for separating diastereomers.[8][9]

Proposed HPLC Protocol:

-

Column: Silica gel column.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate or isopropanol). The ratio of the solvents would need to be optimized to achieve baseline separation.

-

Detector: UV detector (if the molecule has a chromophore) or a refractive index (RI) detector.

Characterization of Isomers

Once separated, the individual isomers can be characterized using spectroscopic techniques.

¹H and ¹³C NMR spectroscopy are invaluable tools for distinguishing between the cis and trans isomers. The different spatial arrangements of the cyclohexyl rings will result in distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

-

¹H NMR: The chemical shifts of the methine protons on the cyclohexyl rings directly attached to the nitrogen will be particularly informative. In the more stable trans isomer (di-equatorial), these protons are expected to be in a different chemical environment compared to the cis isomer (axial-equatorial). The coupling constants of these protons will also differ due to their different dihedral angles with neighboring protons.

-

¹³C NMR: The chemical shifts of the carbons in the cyclohexyl rings will also be sensitive to the stereochemistry. The carbon atoms in the more sterically hindered cis isomer are expected to show different chemical shifts compared to the trans isomer.

The mass spectra of the cis and trans isomers are expected to be very similar, as they have the same molecular weight. However, subtle differences in the relative abundances of fragment ions may be observed due to the different stabilities of the molecular ions and fragment ions of the two isomers. The fragmentation pattern will likely involve cleavage of the C-N bonds and fragmentation of the cyclohexyl rings.

Expected Fragmentation:

-

Molecular Ion (M+): m/z = 195.

-

Alpha-Cleavage: Loss of a cyclohexyl radical to give a fragment at m/z = 112, or loss of a methyl radical to give a fragment at m/z = 180.

Section 5: Data Summary and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅N | [3] |

| Molecular Weight | 195.34 g/mol | [3] |

| Boiling Point | 265 °C (lit.) | [7] |

| Density | 0.912 g/mL at 25 °C (lit.) | [10] |

| Refractive Index | n20/D 1.49 (lit.) | [7] |

Conclusion

This compound, while achiral, presents a rich stereochemical landscape dominated by cis and trans diastereomerism and the conformational dynamics of its two cyclohexane rings. The Eschweiler-Clarke reaction provides an efficient synthetic route to this molecule. The separation and characterization of its diastereomers, achievable through standard chromatographic and spectroscopic techniques, are essential for any application requiring isomeric purity. This guide provides a foundational framework for researchers and drug development professionals to navigate the synthesis and stereochemical intricacies of this important chemical entity.

References

- 1. Page loading... [guidechem.com]

- 2. N,N-Dicyclohexylmethylamine synthesis - chemicalbook [chemicalbook.com]

- 3. N-Methyl dicyclohexylamine | C13H25N | CID 24210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. CN110749677A - Detection method of N, N '-dicyclohexylurea and N, N' -dicyclohexylcarbodiimide - Google Patents [patents.google.com]

- 7. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]

- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. volochem.com [volochem.com]

N-Cyclohexyl-N-methylcyclohexanamine physical properties (boiling point, density)

An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-N-methylcyclohexanamine

Introduction

This compound, also known by synonyms such as N-Methyldicyclohexylamine and N,N-Dicyclohexylmethylamine, is a tertiary aliphatic amine with the chemical formula C₁₃H₂₅N.[1][2] Its molecular structure, featuring a central nitrogen atom bonded to two cyclohexyl rings and one methyl group, gives rise to specific physicochemical properties that are critical for its application in various scientific and industrial domains. This compound serves as a valuable catalyst in organic synthesis, for instance in O-phenylation processes, and is explored as a building block in the development of novel pharmaceuticals.[1][3] An accurate understanding and precise measurement of its core physical properties, such as boiling point and density, are fundamental for process design, safety protocols, and quality control in these applications.

This guide provides a detailed examination of the boiling point and density of this compound, grounded in established chemical principles. It further outlines authoritative, step-by-step protocols for the experimental determination of these properties, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physical properties of this compound (CAS Number: 7560-83-0) are summarized below. These values are critical reference points for handling, reaction setup, and purification processes.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₅N | [1] |

| Molecular Weight | 195.34 g/mol | [1][4] |

| Boiling Point | 265 °C (at atmospheric pressure) | [1][2][3] |

| Density | 0.912 g/mL (at 25 °C) | [2][3][4] |

Scientific Rationale of Physical Properties

Boiling Point: The Influence of Molecular Structure

The boiling point of a substance is a direct indicator of the strength of its intermolecular forces. This compound exhibits a relatively high boiling point of 265 °C.[2] This can be attributed to two primary factors:

-

High Molecular Weight: With a molecular weight of 195.34 g/mol , the molecule has a large surface area and a significant number of electrons, leading to substantial London dispersion forces—the primary intermolecular force at play.[1][4]

-

Tertiary Amine Structure: As a tertiary amine, the nitrogen atom is bonded to three carbon atoms and has no attached hydrogen atoms.[5] Consequently, it cannot act as a hydrogen bond donor, a powerful intermolecular force that significantly elevates the boiling points of primary and secondary amines of comparable molecular weight.[5][6] While the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, the absence of N-H bonds prevents self-association through hydrogen bonding.[6] Therefore, its boiling point is lower than a comparable alcohol but significantly higher than a non-polar alkane of similar mass due to its polarity and strong dispersion forces.

Density: A Function of Mass and Packing

The density of 0.912 g/mL at 25 °C reflects the efficiency of how individual molecules of this compound pack together in the liquid state.[2][4] The two bulky cyclohexyl groups influence this packing. The density is a critical parameter for mass-to-volume conversions in laboratory and industrial settings. It is essential to note that density is temperature-dependent; an increase in temperature will typically lead to a decrease in density due to increased kinetic energy and molecular motion.

Experimental Determination Protocols

The following sections detail validated, step-by-step methodologies for the precise determination of the boiling point and density of this compound.

Protocol 1: Boiling Point Determination via the Thiele Tube Method

This method is chosen for its high accuracy with small sample volumes (less than 0.5 mL), a common scenario in research and development where material may be scarce.[7] It relies on the principle of vapor pressure equaling the applied atmospheric pressure.

Methodology

-

Sample Preparation: Transfer approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be aligned with the sample.

-

Thiele Tube Setup: Insert the thermometer and sample assembly into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil), ensuring the sample is fully immersed in the oil bath.[7]

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or heat gun. The design of the tube ensures uniform heat distribution via convection currents.

-

Observation (First Stage): As the temperature rises, dissolved air will first exit the capillary tube. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the sample's vapor pressure has exceeded the atmospheric pressure.

-

Equilibrium and Measurement: Remove the heat source. The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[7] This moment signifies the precise point where the external atmospheric pressure equals the vapor pressure of the sample.

-

Record and Repeat: Record this temperature. For self-validation, allow the apparatus to cool sufficiently and repeat the determination to ensure reproducibility. Record the ambient barometric pressure, as boiling point is pressure-dependent.

Causality and Trustworthiness: The inversion of the capillary tube creates a small, trapped air pocket. The continuous stream of bubbles confirms that the sample is above its boiling point. The critical measurement is taken upon cooling because it represents a precise equilibrium point. This avoids the superheating errors that can occur during active heating.

Experimental Workflow: Boiling Point Determination

Caption: Workflow for boiling point determination using the Thiele tube method.

Protocol 2: Density Determination Using a Vibrating Tube Densimeter

For high-precision density measurements, a vibrating tube densimeter is the authoritative standard in modern analytical laboratories.[8][9] The instrument's operational principle is based on the fact that the resonant frequency of a vibrating U-shaped tube changes depending on the mass—and thus the density—of the fluid it contains.[9]

Methodology

-

Instrument Preparation: Ensure the densimeter is powered on and has reached thermal stability at the desired measurement temperature (e.g., 25.0 °C).

-

Calibration Check (Self-Validation):

-

Air Calibration: Flush the measurement cell with dry, CO₂-free air or nitrogen. Record the oscillation period. This serves as the first calibration point.

-

Water Calibration: Flush the cell with high-purity, degassed deionized water. Allow the temperature and reading to stabilize, then record the oscillation period. This is the second calibration point. The instrument's software uses these two points to calculate the constants for the density equation.

-

-

Cell Cleaning and Drying: Thoroughly clean the measurement cell with appropriate solvents (e.g., ethanol followed by acetone) to remove the calibration water, and then dry completely with a stream of dry air. An immaculate cell is crucial for accurate results.

-

Sample Injection: Carefully inject the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are introduced. Bubbles will cause significant errors in the measured resonant frequency.

-

Thermal Equilibration: Allow the sample to reach thermal equilibrium with the measurement cell. The instrument will indicate when the temperature and density readings are stable.

-

Data Acquisition: Record the stable density reading directly from the instrument's display.

-

Post-Measurement Cleaning: Clean the cell thoroughly with appropriate solvents to remove the amine sample.

Causality and Trustworthiness: The two-point calibration with materials of well-known densities (air and water) is a self-validating step that ensures the instrument's accuracy.[9] Strict temperature control is paramount because density is highly sensitive to temperature fluctuations. The meticulous cleaning and bubble-free injection protocols are essential to prevent cross-contamination and measurement artifacts, thereby guaranteeing the trustworthiness of the result.

Experimental Workflow: Density Determination

Caption: Workflow for high-precision density measurement via densimetry.

Safety and Handling

This compound is classified as a corrosive and toxic substance.[2][4] It can cause severe skin burns and eye damage, and is toxic if swallowed or in contact with skin.[4] Therefore, all handling and experimental procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[2]

Conclusion

The physical properties of this compound—a boiling point of 265 °C and a density of 0.912 g/mL at 25 °C—are a direct consequence of its high molecular weight and tertiary amine structure.[1][2][4] For professionals in research and drug development, the ability to accurately verify these properties is essential. The detailed protocols provided for the Thiele tube and vibrating tube densimetry methods represent robust, reliable, and scientifically-grounded approaches to achieve precise and reproducible measurements. Adherence to these methodologies and safety guidelines will ensure data integrity and safe laboratory practice.

References

- 1. Buy this compound | 7560-83-0 [smolecule.com]

- 2. N,N-Dicyclohexylmethylamine 97 7560-83-0 [sigmaaldrich.com]

- 3. N,N-Dicyclohexylmethylamine | 7560-83-0 [chemicalbook.com]

- 4. Wholesale N-Methyldicyclohexylamine Cas#7560-83-0 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. researchgate.net [researchgate.net]

Solubility of N-Cyclohexyl-N-methylcyclohexanamine in organic solvents

An In-Depth Technical Guide to the Solubility of N-Cyclohexyl-N-methylcyclohexanamine in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS 7560-83-0), also known as N,N-Dicyclohexylmethylamine. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the theoretical principles governing its solubility based on its molecular structure. In the absence of extensive published quantitative data, this guide offers a predictive solubility profile across various organic solvent classes and presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility. This ensures that research and development teams can establish precise solubility parameters tailored to their specific applications, from reaction chemistry to formulation development.

Molecular Profile and Its Influence on Solubility

This compound is a tertiary amine with a molecular weight of 195.34 g/mol .[1] Its structure is characterized by a central nitrogen atom bonded to two bulky, non-polar cyclohexyl groups and one smaller methyl group. This configuration is pivotal in determining its physical and chemical properties, including its solubility.

-

Tertiary Amine Nature: The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. However, unlike primary or secondary amines, it lacks a hydrogen atom directly bonded to the nitrogen, meaning it cannot function as a hydrogen bond donor.[2][3] This significantly influences its interaction with protic solvents.

-

Dominant Non-Polar Character: The two cyclohexyl rings and the methyl group constitute a large, non-polar, hydrophobic hydrocarbon structure. This sterically bulky and lipophilic nature is the primary determinant of its solubility, favoring interactions with non-polar solvents through London dispersion forces.[4]

-

Low Polarity: While the C-N bonds introduce a degree of polarity, the overall molecule is considered to have low polarity due to the symmetrical distribution and large volume of the non-polar alkyl groups.

The interplay of these features dictates a solubility profile that leans heavily towards non-polar and weakly polar organic solvents.

Caption: Structural features of this compound.

Guiding Principles: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarity and intermolecular forces tend to be miscible.[5][6] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

In Non-Polar Solvents (e.g., Hexane, Toluene): Both the solute (this compound) and the solvent are dominated by London dispersion forces. The interactions are energetically favorable, leading to high solubility or miscibility.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents have dipole-dipole interactions. While the amine has a slight dipole moment, its large non-polar bulk may limit strong dipole-dipole interactions. Solubility is expected to be good, but potentially less than in purely non-polar solvents.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents engage in strong hydrogen bonding. This compound can act as a hydrogen bond acceptor, allowing for some interaction. Initial reports confirm it is miscible with ethanol.[1] However, its inability to donate hydrogen bonds and its large hydrophobic size will limit its solubility in highly polar protic solvents, especially water, where its solubility is low.[1][7]

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, the following table summarizes the predicted solubility of this compound in common organic solvents. This table serves as a practical guide for solvent selection in experimental design.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces (Solute-Solvent) |

| Non-Polar | Hexane, Cyclohexane, Toluene, Benzene | High / Miscible | London Dispersion |

| Halogenated | Dichloromethane, Chloroform | High / Miscible | London Dispersion, Dipole-Dipole |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High / Miscible | London Dispersion, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Good / Soluble | London Dispersion, Dipole-Dipole |

| Esters | Ethyl Acetate | Good / Soluble | London Dispersion, Dipole-Dipole |

| Alcohols | Ethanol, Methanol, Isopropanol | Good / Soluble | Hydrogen Bonding (Acceptor), London Dispersion |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderate | Dipole-Dipole, London Dispersion |

| Water | Water (H₂O) | Low / Sparingly Soluble | Hydrogen Bonding, Dipole-Dipole |

Standardized Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental approach is essential. The following protocol describes an isothermal equilibrium shake-flask method, a robust and widely accepted technique adapted from principles outlined in OECD Guideline 105.[1][8][9] This method is suitable for determining the solubility of a liquid compound in a liquid solvent.

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Materials and Equipment

-

Solute: High-purity this compound (>97%).[1]

-

Solvents: HPLC or analytical grade.

-

Equipment:

-

Analytical balance (±0.1 mg precision).

-

Glass vials with PTFE-lined screw caps.

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C).

-

Calibrated positive displacement pipettes or glass syringes.

-

Syringe filters (0.22 µm or 0.45 µm, ensure solvent compatibility).

-

Volumetric flasks and pipettes for dilutions.

-

Gas Chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatograph (HPLC) for analysis.

-

Step-by-Step Procedure

-

Preliminary Test (Optional but Recommended): To estimate the approximate solubility, add the solute dropwise to a known volume of solvent at the desired temperature, agitating after each addition until persistent cloudiness (saturation) is observed. This helps in determining the amount of excess solute to use in the main experiment.

-

Preparation of Test Vessels:

-

Add a known volume (e.g., 5 mL) of the chosen solvent to several glass vials.

-

Add an excess amount of this compound to each vial. "Excess" ensures that a saturated solution is formed with some undissolved solute remaining. Based on the preliminary test, this could be 1-2 mL of solute for 5 mL of solvent.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. To validate equilibrium, samples can be taken at different time points (e.g., 24h, 36h, 48h) until the measured concentration is constant.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for complete phase separation.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot (e.g., 1 mL) from the clear, supernatant solvent phase using a syringe. Be extremely careful not to disturb the undissolved solute layer.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any micro-droplets of undissolved solute.

-

Accurately dilute the filtered sample to a concentration that falls within the calibration range of the analytical method. Record the dilution factor.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the prepared sample(s) using a validated GC or HPLC method.

-

Construct a calibration curve by plotting the analytical response versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/L, or mol/L.

-

Self-Validating System and Trustworthiness

-

Equilibrium Confirmation: Analyzing samples at multiple time points (e.g., 24h, 48h) is critical. The system is considered at equilibrium only when consecutive measurements yield statistically identical concentration values.

-

Multiple Replicates: The experiment should be conducted in triplicate to ensure the reproducibility of the results and to calculate a mean and standard deviation.

-

Purity: The purity of both the solute and the solvent must be high, as impurities can significantly alter solubility.[10]

Conclusion

This compound is a predominantly non-polar, tertiary amine whose solubility is governed by its large hydrophobic structure. It is predicted to be highly soluble in non-polar organic solvents such as hydrocarbons, ethers, and halogenated solvents, with good solubility in less polar protic solvents like ethanol. Due to the scarcity of published quantitative data, researchers requiring precise values for process design, formulation, or reaction optimization must perform experimental determinations. The detailed protocol provided herein offers a robust, reliable, and scientifically sound methodology for achieving accurate and reproducible solubility data.

References

- 1. filab.fr [filab.fr]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Khan Academy [khanacademy.org]

- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 8. books.google.cn [books.google.cn]

- 9. oecd.org [oecd.org]

- 10. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-depth Technical Guide to the Safe Handling of N-Cyclohexyl-N-methylcyclohexanamine

Introduction

N-Cyclohexyl-N-methylcyclohexanamine, identified by CAS number 7560-83-0, is a secondary aliphatic amine with a unique molecular structure featuring two cyclohexyl groups and a methyl group attached to a central nitrogen atom.[1] This configuration imparts specific chemical properties, such as a high boiling point around 262.7°C and a density of approximately 0.9 g/cm³.[1][2] Its hydrophobic nature, conferred by the cyclohexyl rings, combined with the reactivity of the amine group, makes it a valuable compound in various research and development applications.[1] It is utilized in organic synthesis, potentially as a catalyst or an intermediate, and is explored as a building block in the development of novel pharmaceutical compounds.[1]

This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate the inherent risks associated with this chemical and to ensure a safe research environment for all personnel.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for its dangers.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][3]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[3]

-

Acute Toxicity, Dermal (Potential for Category 3): Some notifications indicate it is toxic in contact with skin.[1]

The primary hazards are its corrosivity and acute toxicity. Direct contact can lead to severe chemical burns to the skin and eyes, and ingestion can be harmful.[1][3] The causality behind this lies in the basic nature of the amine group, which can disrupt biological tissues. Inhalation of vapors or mists can also cause irritation to the respiratory tract.[1]

Toxicological Data Summary

| Parameter | Value | Species | Route | Effects Noted | Reference |

| LD50 | 446 mg/kg | Rat | Oral | Somnolence, convulsions, acute pulmonary edema | [2] |

This oral LD50 value in rats classifies the substance as harmful if swallowed, underscoring the need for stringent measures to prevent ingestion.[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All handling of this compound should be conducted in a properly functioning chemical fume hood to control the inhalation of vapors, mists, or aerosols.[4]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[5]

-

Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is mandatory in any area where this chemical is handled.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment. The following are the minimum requirements for handling this compound:

-

Eye and Face Protection: Tightly fitting safety goggles are required.[6] Given the severe eye damage risk, a face shield (minimum 8-inch) should also be worn.[6]

-

Skin Protection:

-

Gloves: Handle with gloves that have been inspected prior to use.[6] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[6]

-

Protective Clothing: A lab coat or, for larger quantities or tasks with a higher risk of splashing, impervious full-body suits and coveralls should be worn.[7]

-

-

Respiratory Protection: If vapors or aerosols are generated, respiratory protection is required.[3] The choice of respirator should be based on the potential airborne concentration and in accordance with established respiratory protection programs.

Safe Handling and Storage Protocols

General Handling Procedures

-

Avoid all personal contact, including inhalation.[7]

-

Wear protective clothing when there is a risk of exposure.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7][8]

-

Wash hands thoroughly with soap and water after handling.[6][7]

-

Keep containers securely sealed when not in use.[7]

-

Ground and bond containers when transferring material to prevent static discharge.[9]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly closed container.[3][5]

-

Location: Keep in a dry, cool, and well-ventilated place.[4][10] Store in a designated corrosives area.[4][9]

-

Incompatible Materials: Segregate from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[6][10]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[9][10]

Spill and Emergency Procedures

A well-defined emergency plan is critical.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate personnel from the immediate area.[3]

-

Ventilate: Ensure adequate ventilation of the affected area.[6]

-

Control Ignition Sources: Remove all sources of ignition.[6][9]

-

Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.[6]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[3][6]

-

Cleanup: Absorb the spill with inert material such as sand, silica gel, or vermiculite.[9][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[10]

-

Decontamination: Clean the affected area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

General Advice: Show the Safety Data Sheet (SDS) to the attending physician. First responders must protect themselves.[3]

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][6]

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the skin with plenty of water/shower for at least 15 minutes.[3][4] Seek immediate medical attention.[6]

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3]

-

If Swallowed: Rinse the mouth with water.[6] Do NOT induce vomiting.[6] The risk of perforation exists.[3] Seek immediate medical attention.[3][6]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: The compound is combustible.[3] Vapors are heavier than air and may spread along floors, potentially forming explosive mixtures with air upon intense heating.[3] Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][10]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[3] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3] Dispose of contents/container to an approved waste disposal plant.[3][11]

Diagrams

Hazard Identification and Mitigation Workflow

Caption: Workflow for hazard identification and mitigation.

Emergency Response Logic for Skin/Eye Contact

Caption: Decision logic for emergency first aid.

References

- 1. Buy this compound | 7560-83-0 [smolecule.com]

- 2. This compound | CAS#:7560-83-0 | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. chemos.de [chemos.de]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. chemscene.com [chemscene.com]

An In-Depth Technical Guide to N-Cyclohexyl-N-methylcyclohexanamine and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexyl-N-methylcyclohexanamine, a tertiary amine with a unique molecular architecture, holds a significant position in synthetic chemistry. This guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms and key identifiers. It delves into its physicochemical properties, synthesis methodologies with mechanistic insights, and a thorough exploration of its applications, particularly in catalysis and as a versatile building block in pharmaceutical and agrochemical research. Furthermore, this document outlines crucial safety and toxicological information, alongside established analytical techniques for its characterization and quantification, serving as an essential resource for professionals in the chemical and life sciences.

Chemical Identity and Nomenclature

This compound is systematically named as such according to IUPAC nomenclature. However, it is widely known in the chemical literature and commercial catalogues by a variety of synonyms. Understanding these alternative names is crucial for effective literature searching and chemical sourcing.

| Preferred Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight | InChIKey |

| This compound | N-Methyldicyclohexylamine, NN-Dicyclohexylmethylamine, Dicyclohexyl(methyl)amine, N,N-Dicyclohexyl-N-methylamine, Dicyclohexylamine, N-methyl-, N-cyclohexyl-N-methyl-Cyclohexanamine, N,N-Cyclohexylmethylamine, N-methylbicyclohexylamine[1][2][3][4][5][6][7][8] | 7560-83-0[1][2][3][4][5][6][7][8][9] | C₁₃H₂₅N[1][2][3][4][5][6][7][8][9] | 195.35 g/mol [1][2][3][4][5][6][7][8][9] | GSCCALZHGUWNJW-UHFFFAOYSA-N[6][7][8] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid with a mild amine-like odor.[2] | [2] |

| Boiling Point | 262.7 °C at 760 mmHg | [2][5] |

| Density | ~0.91 g/cm³ | [2][5] |

| Flash Point | 110.6 °C | [2][5] |

| Refractive Index | n20/D 1.49 | [2][3] |

| Water Solubility | Low solubility | [2] |

| Organic Solvent Solubility | Miscible with organic solvents like ethanol and ether.[2] | [2] |

Synthesis and Mechanistic Pathways

The synthesis of this compound is primarily achieved through two main routes: the methylation of dicyclohexylamine and the reductive amination of cyclohexanone.

Methylation of Dicyclohexylamine

This is a common and direct method for the synthesis of this compound. The reaction involves the introduction of a methyl group onto the nitrogen atom of dicyclohexylamine.

Reaction Scheme:

Synthesis Pathway via Methylation

Common Methylating Agents and Mechanisms:

-

Dimethyl Sulfate: This is a powerful methylating agent. The reaction proceeds via a nucleophilic attack of the secondary amine (dicyclohexylamine) on one of the methyl groups of dimethyl sulfate, with the sulfate group acting as a good leaving group.

-

Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. The mechanism involves the formation of an iminium ion from the reaction of dicyclohexylamine with formaldehyde, which is then reduced by formic acid (hydride transfer) to yield the methylated product.[10] This method is advantageous as it avoids the formation of quaternary ammonium salts.[10]

-

High-Pressure Reaction with Formaldehyde: An industrial approach involves reacting dicyclohexylamine with formaldehyde under high pressure (around 2.4 MPa) and temperature (around 160 °C), which can lead to high purity and yield.[9]

Reductive Amination of Cyclohexanone

This method involves the reaction of cyclohexanone with methylamine to form an enamine or imine intermediate, which is then reduced to the final product.

Reaction Scheme:

Reductive Amination Pathway

This pathway first forms N-methylcyclohexylamine, which can then be further reacted with another equivalent of cyclohexanone and a reducing agent to yield this compound.

Spectroscopic Characterization

Unambiguous identification of this compound is critical. Spectroscopic methods provide the necessary data for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a singlet) and a complex series of multiplets for the cyclohexyl ring protons.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the methyl carbon and distinct signals for the carbons of the two cyclohexyl rings. The carbon attached to the nitrogen will be shifted downfield.

While publicly available high-resolution spectra are limited, chemical shifts can be predicted or found in proprietary databases. For the related compound N-methylcyclohexylamine, the 1H NMR spectrum shows a singlet for the methyl protons at approximately 2.40 ppm and multiplets for the cyclohexyl protons between 1.03 and 1.87 ppm.[11] The 13C NMR spectrum of N-methylcyclohexylamine shows the methyl carbon at around 33.25 ppm and the cyclohexyl carbons at various shifts, with the carbon attached to the nitrogen at approximately 58.49 ppm.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of 195.35.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the absence of N-H stretching bands (as it is a tertiary amine) and the presence of C-H stretching bands for the alkyl groups.

Applications in Research and Development

This compound and its synonyms are utilized in various fields, from industrial processes to fine chemical synthesis.

Catalyst in Organic Synthesis

It is employed as a catalyst in several organic reactions. For instance, it serves as a catalyst in the production of urethane foams, contributing to the stability and reactivity of the process.[5] It has also been used as a base during Pd-catalyzed cyclization reactions and as a catalyst in O-phenylation of tertiary alcohols.[12]

Building Block in Pharmaceutical and Agrochemical Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules. It is explored as a building block in drug development for creating compounds with potential therapeutic properties.[9] Its derivatives have been investigated for applications in synthesizing antiviral and anti-inflammatory drugs. It also finds use in the agrochemical industry for the production of pesticides and herbicides.

Material Science

Due to its photophysical properties, derivatives of this compound are being explored for their use in optoelectronic materials, such as in solar energy collection and as luminescent materials.

Toxicology and Safety Information

A comprehensive understanding of the toxicological profile and safe handling procedures is paramount for researchers and professionals working with this compound.

Hazard Identification

-

Acute Toxicity: It is harmful if swallowed and may be toxic in contact with skin.[9] The oral LD50 in rats has been reported as 446 mg/kg.[5]

-

Skin Corrosion/Irritation: It is classified as causing severe skin burns and eye damage.[9]

-

Respiratory Irritation: Vapors can irritate the eyes and respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield are required.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are necessary to prevent skin contact.

-

Respiratory Protection: If working with heated material or in a poorly ventilated area, a respirator with an appropriate cartridge for organic vapors should be used.

-

First Aid Measures

-

In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

Analytical Methodologies

Accurate and reliable analytical methods are essential for quality control, reaction monitoring, and pharmacokinetic studies involving this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this volatile compound. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, can be used for separation. The mass spectrometer allows for positive identification based on the fragmentation pattern and accurate quantification. For the analysis of related amines, a DB-1MS column with helium as the carrier gas has been reported.[4]